(E)-3-(2-chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2/c18-15-4-2-1-3-12(15)5-6-16(23)22-8-7-14(11-22)24-17-20-9-13(19)10-21-17/h1-6,9-10,14H,7-8,11H2/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDRPSQFCPUOJS-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
Core Structural Disassembly
The target compound decomposes into three synthons (Figure 1):
- 2-Chlorophenyl chalcone backbone : Derived from 2-chlorobenzaldehyde and acetophenone derivatives.
- Pyrrolidine-oxypyrimidine moiety : Synthesized via nucleophilic substitution between pyrrolidin-3-ol and 2-chloro-5-fluoropyrimidine.
- Enone linker : Formed through either Aldol condensation or Wittig olefination.
Intermediate Synthesis Pathways
Pyrrolidine-Oxypyrimidine Synthesis
The critical intermediate 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine is synthesized via SN2 reaction (Figure 2):
- Step 1 : Tosylation of pyrrolidin-3-ol using toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (Et3N) as base (0°C, 2 h).
- Step 2 : Displacement of tosylate by 5-fluoro-2-hydroxypyrimidine using K2CO3 in dimethylformamide (DMF) at 80°C for 12 h.
Yield : 68–72% (reported in analogous reactions).
Chalcone Precursor Preparation
The α,β-unsaturated ketone scaffold is generated through two primary routes:
Route A – Aldol Condensation :
- 2-Chlorobenzaldehyde (1.2 eq) and acetophenone (1 eq) react in ethanol with 30% NaOH (3 mL) at 0–5°C for 36 h.
- Acidification with HCl yields crude (E)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one.
- Yield : 58–65%.
Route B – Wittig Reaction :
Chalcone-Pyrrolidine Coupling Strategies
Nucleophilic Acyl Substitution
The enone ketone undergoes substitution with 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine under basic conditions (Figure 3):
Transition Metal-Catalyzed Coupling
Alternative methods employ palladium catalysis for C–N bond formation:
Optimization of Reaction Parameters
Spectroscopic Characterization
NMR Analysis (CDCl3, 400 MHz)
Challenges and Mitigation Strategies
Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl and pyrimidinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2-chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for binding studies and molecular docking experiments.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(a) Chlorophenyl vs. Nitrophenyl Derivatives
- (E)-3-(4-Nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one (): The 4-nitrophenyl group introduces strong electron-withdrawing effects, enhancing electrophilicity of the enone system compared to the 2-chlorophenyl analog. This may increase reactivity in Michael addition reactions but reduce metabolic stability due to nitro group toxicity .
(b) Dichlorophenyl Derivatives
- (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one (): The dual chloro substituents enhance lipophilicity (ClogP ~3.5 vs. However, steric hindrance from the pyrazole ring may reduce binding affinity in certain targets .
Heterocyclic Modifications
(a) Pyrimidine Substituents
(E)-3-(2-Chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one ():
Replacement of the pyrrolidine ring with piperazine and substitution of 5-fluoropyrimidine with 6-CF3-pyrimidine increases molecular weight (396.8 vs. ~375 for the target) and introduces stronger electron-withdrawing effects. The CF3 group may enhance target binding via hydrophobic interactions but reduce solubility .- (E)-1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one (): Bromine substitution (vs. However, the absence of a chlorophenyl group may diminish aryl-mediated π-π stacking .
(b) Pyridine Analogs
Q & A
Q. What are the key synthetic strategies for synthesizing (E)-3-(2-chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Coupling of the pyrrolidine-pyrrolidinone scaffold with 5-fluoropyrimidin-2-yl via nucleophilic substitution under anhydrous conditions (e.g., using DMF as solvent and K₂CO₃ as base) .
- Step 2 : Formation of the (E)-configured enone through Claisen-Schmidt condensation between 2-chlorobenzaldehyde and an acetylated intermediate, catalyzed by NaOH in ethanol/water .
- Optimization : Yield improvements (≥75%) require precise temperature control (60–80°C), solvent selection (e.g., THF for solubility), and stoichiometric ratios (1:1.2 for aldehyde:ketone). Purity is enhanced via recrystallization in ethanol .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., vinyl protons at δ 6.8–7.2 ppm) and confirms substituent positions .
- X-ray Crystallography : Resolves stereochemistry (E-configuration) and bond angles (e.g., C=C bond length ~1.34 Å), critical for validating synthetic accuracy .
- Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]+ at m/z 403.12) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different assays?
- Methodological Answer : Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized Assay Conditions : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine as a reference inhibitor) .
- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) alongside enzymatic assays to distinguish false positives .
- Data Normalization : Adjust for batch effects (e.g., plate-to-plate variability) using Z-score normalization .
Q. What computational approaches are recommended to model the compound’s interaction with target proteins, considering its stereochemistry?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Incorporate the (E)-configuration and pyrrolidine ring puckering to predict binding poses in ATP-binding pockets (e.g., EGFR kinase) .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories, focusing on hydrogen bonds with pyrimidine-oxygen and hydrophobic interactions with 2-chlorophenyl .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to fluoropyrimidine substitutions .
Q. How does the compound’s three-dimensional conformation influence binding affinity, and what techniques validate these interactions?
- Methodological Answer :
- Conformational Analysis : The pyrrolidine ring’s chair conformation and fluoropyrimidine orientation enhance steric complementarity with kinase targets. Validated via:
- NOESY NMR : Detects intramolecular interactions (e.g., pyrrolidine CH₂ to pyrimidine-H) .
- X-ray Co-crystallization : Resolves ligand-protein interactions (e.g., π-π stacking with Phe residues) .
- SAR Studies : Modifying the pyrrolidin-1-yl group to piperidine reduces activity by 10-fold, highlighting conformational sensitivity .
Data Contradiction Analysis
Q. How should researchers address variability in IC50 values for kinase inhibition reported in different studies?
- Methodological Answer :
- Source Identification : Compare assay parameters (e.g., ATP concentration: 10 μM vs. 100 μM impacts competitive inhibition) .
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted IC50 (e.g., 12 nM ± 3 nM) .
- Proteomic Profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify off-target effects that skew potency data .
Experimental Design Considerations
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation?
- Methodological Answer :
- ADME Profiling : Measure plasma half-life (t1/2) via LC-MS/MS after IV/oral dosing in rodents. Target t1/2 >4 hours for sustained activity .
- BBB Penetration : Assess brain/plasma ratio (logBB) using in situ perfusion; fluoropyrimidine groups enhance permeability .
- Metabolite Identification : Use HPLC-QTOF to detect hepatic metabolites (e.g., CYP3A4-mediated oxidation of pyrrolidine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
